2-(4-Methoxyphenyl)-6,7-dimethyl-4H-1-benzopyran-4-one
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Overview
Description
2-(4-methoxyphenyl)-6,7-dimethyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by the presence of a methoxyphenyl group at the 2-position and dimethyl groups at the 6 and 7 positions of the chromen-4-one core. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-6,7-dimethyl-4H-chromen-4-one typically involves the condensation of 4-methoxybenzaldehyde with 6,7-dimethyl-4H-chromen-4-one under acidic or basic conditions. One common method involves the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the reaction. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of 2-(4-methoxyphenyl)-6,7-dimethyl-4H-chromen-4-one may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-6,7-dimethyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce chroman-4-one derivatives. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or sulfonic acid groups .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It has shown potential as an inhibitor of certain enzymes and as a modulator of biological pathways.
Medicine: Research has explored its potential as an anti-inflammatory, antioxidant, and anticancer agent.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-6,7-dimethyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammatory pathways. The exact molecular targets and pathways depend on the specific biological context and the concentration of the compound .
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenyl)-4H-chromen-4-one: Lacks the dimethyl groups at the 6 and 7 positions.
6,7-dimethyl-4H-chromen-4-one: Lacks the methoxyphenyl group at the 2-position.
4-methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups but different core structures.
Uniqueness
2-(4-methoxyphenyl)-6,7-dimethyl-4H-chromen-4-one is unique due to the combination of the methoxyphenyl group and the dimethyl groups on the chromen-4-one core. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
80972-97-0 |
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Molecular Formula |
C18H16O3 |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-6,7-dimethylchromen-4-one |
InChI |
InChI=1S/C18H16O3/c1-11-8-15-16(19)10-17(21-18(15)9-12(11)2)13-4-6-14(20-3)7-5-13/h4-10H,1-3H3 |
InChI Key |
AIHAGXATMUIUKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=CC2=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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